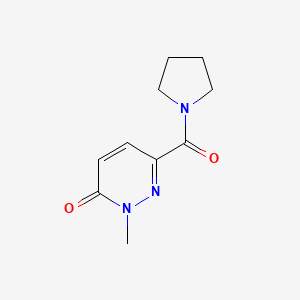

2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a compound likely of interest due to its unique structure, which combines elements of pyridazinone with a pyrrolidine moiety, suggesting potential relevance in chemical synthesis and possibly pharmacological activity. Given the constraints, we will explore related scientific studies that offer insights into the synthesis methods, structural analyses, and properties of similar compounds.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-component reactions or the condensation of appropriate precursors. For instance, ionic liquid-catalyzed one-pot synthesis offers a green and efficient method for synthesizing pyridazinone derivatives under solvent-free conditions, highlighting the advantages of mild reaction conditions, high yields, and environmental friendliness (Ding & Guo, 2016).

Molecular Structure Analysis

Structural analysis of pyridazinones is critical for understanding their chemical behavior. X-ray crystallography and DFT (Density Functional Theory) calculations are common methods used to elucidate the molecular structure. For example, the crystal and molecular structures can be determined by X-ray diffraction, providing insights into the molecule's conformation and the hydrogen bonding patterns, which are crucial for its stability and reactivity (Kucharska et al., 2013).

Chemical Reactions and Properties

Pyridazinones participate in various chemical reactions, including nucleophilic substitutions, and can act as intermediates for the synthesis of more complex molecules. The reactivity of such compounds is often influenced by the presence of functional groups, which can undergo transformations leading to new derivatives with potentially useful properties (Ibrahim & Behbehani, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research has demonstrated the synthesis and potential biological activities of various pyridine and pyridazine derivatives. For instance, the study by Flefel et al. (2018) involved synthesizing a series of novel pyridine and fused pyridine derivatives, showcasing their antimicrobial and antioxidant activities. This reflects the broader chemical space and biological potential that compounds like "2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" may inhabit, underlining their importance in medicinal chemistry and pharmaceutical research (Flefel et al., 2018).

Supramolecular Chemistry and Crystal Engineering

The study of supramolecular synthons, particularly in the context of carboxylic acid-pyridine interactions, is crucial for understanding the assembly principles in crystal engineering. Vishweshwar et al. (2002) provided insights into the occurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids, which is relevant for designing new materials and understanding the structural basis of molecular interactions in compounds related to "2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" (Vishweshwar et al., 2002).

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Heterocyclic compounds, including pyridines, pyrazines, and pyrroles, are fundamental structural motifs in pharmaceuticals and agrochemicals due to their diverse biological activities. The exploration of these nitrogen-containing heterocycles, as discussed by Higasio and Shoji (2001), highlights their significance in drug design and development, offering a perspective on the potential applications of "2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" in these fields (Higasio & Shoji, 2001).

Eigenschaften

IUPAC Name |

2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-12-9(14)5-4-8(11-12)10(15)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGAZAKZCNYHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)

![2-[2-(Trifluoromethyl)pyridin-4-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2493718.png)

![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)

![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)

![5-Tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2493726.png)

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)

![Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2493732.png)